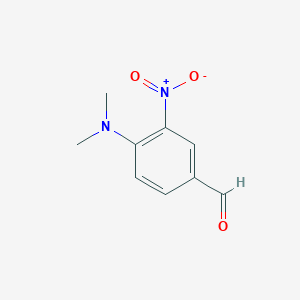

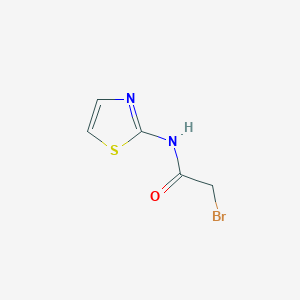

2-Bromo-N-(1,3-thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

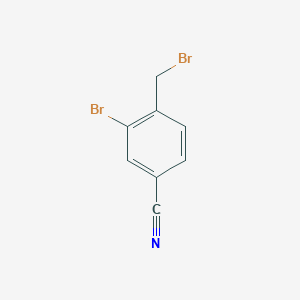

"2-Bromo-N-(1,3-thiazol-2-yl)acetamide" is a chemical compound that serves as an electrophile in the synthesis of various bi-heterocyclic compounds. These compounds are explored for their potential as therapeutic agents due to their enzyme inhibition capabilities and cytotoxic behavior, demonstrating the compound's relevance in medicinal chemistry and pharmacology (Abbasi et al., 2018).

Synthesis Analysis

The synthesis involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous medium to produce "2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide," which is then coupled with various 1,3,4-oxadiazoles to obtain targeted bi-heterocyclic compounds. The process highlights the compound's utility in constructing complex molecular architectures, crucial for developing new therapeutic agents (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, EI-MS, 1H NMR, and 13C NMR, providing insights into the compound's framework and the nature of its interactions with other molecules. These analyses are vital for understanding the compound's reactivity and potential binding mechanisms with biological targets (Boechat et al., 2011).

Chemical Reactions and Properties

"2-Bromo-N-(1,3-thiazol-2-yl)acetamide" participates in numerous chemical reactions to form bi-heterocyclic compounds with significant therapeutic potential. Its reactivity with different electrophiles and nucleophiles under various conditions showcases its versatility in synthetic chemistry. The compound's role in forming bi-heterocycles with enzyme inhibition activity against targets like acetylcholinesterase and α-glucosidase underscores its chemical and biological significance (Ramzan et al., 2018).

Physical Properties Analysis

While specific studies on the physical properties of "2-Bromo-N-(1,3-thiazol-2-yl)acetamide" itself were not directly found, research on related compounds provides insights into properties such as crystallinity, solubility, and thermal stability. These aspects are crucial for understanding the compound's behavior under different experimental conditions and its suitability for various applications (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties of "2-Bromo-N-(1,3-thiazol-2-yl)acetamide" and its derivatives, including reactivity, electrophilic nature, and potential interactions with biological molecules, are fundamental to their application in drug design and synthesis. Studies highlight its role in synthesizing compounds with varied biological activities, emphasizing its chemical versatility and potential as a building block for pharmacologically active molecules (Fahim & Ismael, 2019).

Aplicaciones Científicas De Investigación

Synthesis of Therapeutic Agents :

- (Abbasi et al., 2018) utilized 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide in synthesizing biheterocycles as potential therapeutic agents. This synthesis involved enzyme inhibition studies against enzymes like acetylcholinesterase and α-glucosidase, indicating its potential utility in therapeutic applications.

- In another study, (Ramzan et al., 2018), 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide was synthesized and evaluated for its enzyme inhibitory potential against enzymes such as acetylcholinesterase and α-glucosidase, suggesting its possible use in treating diseases like Alzheimer's and diabetes.

Antimicrobial Activity :

- The study by (Fahim & Ismael, 2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nucleophiles, resulting in compounds with good antimicrobial activity.

- Another research, (Fuloria et al., 2014), involved synthesizing compounds from 2-bromo-N-(1,3-thiazol-2-yl)acetamide derivatives, which displayed antibacterial and antifungal activities.

Enzymatic and Biological Studies :

- (Abbasi et al., 2020) synthesized a series of compounds from 2-bromo-N-(1,3-thiazol-2-yl)acetamide, which were tested for their anti-diabetic potential via α-glucosidase enzyme inhibition.

- The research by (Kumar & MisraNeeraj, 2014) performed a theoretical study on dichloro-substituted (1,3-thiazol-2-yl)acetamides, evaluating their potential coordination ability and biological activities.

Direcciones Futuras

The future directions for the study of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide and related compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds are of significant interest in the field of medicinal chemistry .

Propiedades

IUPAC Name |

2-bromo-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACUYXPCLUSFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307944 |

Source

|

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

CAS RN |

73326-20-2 |

Source

|

| Record name | 73326-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)